molecular formula C13H15F4NO2 B2446514 Tert-butyl N-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]carbamate CAS No. 2408972-67-6

Tert-butyl N-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]carbamate

Cat. No. B2446514
CAS RN: 2408972-67-6
M. Wt: 293.262
InChI Key: STNKYZBXGXUMPG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C15H18F4N2O2/c1-9(8-20-21-13(22)23-14(2,3)4)10-5-6-12(16)11(7-10)15(17,18)19/h5-7,20H,1,8H2,2-4H3,(H,21,22) .

Scientific Research Applications

Synthetic Methodologies and Intermediate Applications

Tert-butyl N-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]carbamate serves as a pivotal intermediate in the synthesis of various biologically active compounds. For instance, it has been identified as a crucial precursor in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. A study presented a rapid synthetic method for a related compound, demonstrating its importance in pharmaceutical synthesis. The method involved acylation, nucleophilic substitution, and reduction steps, achieving an 81% total yield across three stages. This highlights the compound's utility in streamlining the production of complex therapeutic agents (Zhao et al., 2017).

Organic Synthesis and Chemical Transformations

The compound also plays a role in various organic synthesis applications, including the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to produce N-(Boc)hydroxylamines, showcasing the compound's versatility as a building block in organic synthesis. Such chemical transformations underscore its utility in creating novel organic molecules with potential applications in medicinal chemistry and material science (Guinchard et al., 2005).

Photophysical and Electrochemical Properties

Moreover, this compound derivatives have been studied for their photophysical and electrochemical properties. A series of bipolar materials for thermally activated delayed fluorescence based on similar structures were synthesized, revealing the compound's contribution to the development of advanced materials for optoelectronic applications. These materials demonstrated tunable energy gaps between singlet and triplet states, which is crucial for their performance in organic light-emitting diodes (OLEDs) and other photonic devices (Huang et al., 2014).

Deprotection in Organic Synthesis

In the realm of organic synthesis, tert-butyl carbamates, including similar compounds, have been utilized for their protective group properties. Aqueous phosphoric acid has been employed as a mild reagent for the deprotection of tert-butyl carbamates, showcasing the compound's role in facilitating selective reactions in the synthesis of complex organic molecules. This application is particularly important in the synthesis of pharmaceuticals, where selective deprotection can significantly impact the efficiency and selectivity of the synthetic route (Li et al., 2006).

properties

IUPAC Name

tert-butyl N-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F4NO2/c1-7-9(18-11(19)20-12(2,3)4)6-5-8(10(7)14)13(15,16)17/h5-6H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNKYZBXGXUMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(F)(F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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